N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a closely related 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties have been identified, indicating potential applications in developing new hypertension remedies. This research reveals the significance of crystal packing and structural organization in the efficacy and stability of pharmaceutical compounds (Shishkina et al., 2018).
Antibacterial Activity
Research into quinoxaline sulfonamides, which share structural similarities with the queried compound, has explored their synthesis and evaluated their antibacterial activities. This highlights the potential of such compounds in addressing bacterial infections, providing a foundation for further antimicrobial studies (Alavi et al., 2017).
Hybrid Compounds with Pharmacological Activities
The development of sulfonamide-based hybrid compounds, incorporating quinoline and other pharmacologically active scaffolds, underscores the broad therapeutic potential of these derivatives. This includes applications in treating conditions ranging from bacterial infections to chronic diseases such as obesity and diabetes (Ghomashi et al., 2022).
Antineoplastic Potential
Novel pyrrolo-quinoline derivatives have been synthesized for their antineoplastic (anti-cancer) properties, especially targeting solid tumors. This research not only highlights the versatility of quinoline derivatives in drug design but also their potential application in cancer therapy (Ferlin et al., 2000).
Anti-inflammatory Agents
The synthesis and evaluation of quinoline sulfonamide derivatives for their anti-inflammatory activities demonstrate the potential of these compounds in developing non-steroidal, anti-inflammatory drugs. This area of research offers insights into designing new therapeutic agents for treating inflammation-related conditions (Bano et al., 2020).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(19)10-15(16)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUEAOBEBJHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。